molecular formula C9H12Cl2N2O B611271 Tebanicline hydrochloride CAS No. 203564-54-9

Tebanicline hydrochloride

Cat. No. B611271
M. Wt: 235.108
InChI Key: GYVARJONEFSAJB-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tebanicline hydrochloride, also known as Ebanicline hydrochloride or ABT-594 hydrochloride, is a modulator of the neuronal nicotinic acetylcholine receptor (nAChR) with potent analgesic activity . It inhibits the binding of cytisine to α4β2 neuronal nAChRs with a Ki of 37 pM . It is a less toxic analog of epibatidine, which is a potent poison dart frog-derived compound .


Molecular Structure Analysis

The molecular formula of Tebanicline hydrochloride is C9H11ClN2O . The molecular weight is 198.65 (free base basis) . The InChI is 1S/C9H11ClN2O/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7/h1-2,5,7,11H,3-4,6H2/t7-/m1/s1 .


Chemical Reactions Analysis

Tebanicline hydrochloride is a nAChR modulator with potent, orally effective analgesic activity . It inhibits the binding of cytisine to α4β2 neuronal nAChRs .


Physical And Chemical Properties Analysis

Tebanicline hydrochloride is a white to beige powder . It is soluble in water at a concentration of 2 mg/mL . It should be stored in a desiccated condition at a temperature of -20°C .

Scientific Research Applications

Tebanicline hydrochloride, also known as ABT-594, is a potent synthetic nicotinic (non-opioid) analgesic drug . It was developed by Abbott as a less toxic analog of the potent poison dart frog-derived compound epibatidine . Epibatidine is about 200 times stronger than morphine as an analgesic, but it produces extremely dangerous toxic side effects .

Tebanicline hydrochloride showed potent analgesic activity against neuropathic pain in both animal and human trials, but with far less toxicity than its parent compound . It acts as a partial agonist at neuronal nicotinic acetylcholine receptors, binding to both the α3β4 and the α4β2 subtypes .

Tebanicline hydrochloride, also known as ABT-594, is a synthetic nicotinic analgesic drug . It was developed as a less toxic analog of the potent poison dart frog-derived compound epibatidine . Here are some potential applications of Tebanicline hydrochloride:

  • Pain Management

    • Tebanicline has shown potent analgesic activity against neuropathic pain in both animal and human trials . It acts as a partial agonist at neuronal nicotinic acetylcholine receptors, binding to both the α3β4 and the α4β2 subtypes .
    • The drug is administered orally and its analgesic effects are due to its action on the central nervous system .
    • The results from these trials have shown that Tebanicline can effectively manage pain with far less toxicity than its parent compound, epibatidine .
  • Research Tool

    • Tebanicline can be used as a research tool to study the role of nicotinic acetylcholine receptors in the nervous system .
    • The drug can be used in experimental procedures to selectively activate the α3β4 and the α4β2 subtypes of nicotinic acetylcholine receptors .
    • The outcomes of these studies can provide valuable insights into the functioning of these receptors and their role in various physiological processes .

properties

IUPAC Name

5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O.ClH/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;/h1-2,5,7,11H,3-4,6H2;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVARJONEFSAJB-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1COC2=CN=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]1COC2=CN=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tebanicline hydrochloride

CAS RN

203564-54-9
Record name Tebanicline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203564549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TEBANICLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48U2WUT775
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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